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  • Product: 3-(4-Morpholinylcarbonyl)phenol
  • CAS: 15789-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Morpholinylcarbonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Morpholinylcarbonyl)phenol, a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Morpholinylcarbonyl)phenol, a molecule of interest in medicinal chemistry and drug development. The guide delves into the fundamental principles of amide bond formation, explores various synthetic strategies with a critical analysis of their advantages and disadvantages, and provides detailed experimental protocols. Emphasis is placed on the chemoselectivity of the reactions, particularly concerning the phenolic hydroxyl group. The document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of similar molecular scaffolds.

Introduction

3-(4-Morpholinylcarbonyl)phenol, also known as (3-hydroxyphenyl)(morpholino)methanone, is a chemical entity that incorporates a phenol, a ketone, and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability to drug candidates. The phenolic hydroxyl group offers a site for further functionalization, making this compound a versatile intermediate for the synthesis of a diverse range of biologically active molecules.

The core of this synthesis lies in the formation of an amide bond between 3-hydroxybenzoic acid and morpholine. This guide will explore the primary methods to achieve this transformation, focusing on practical laboratory-scale preparations.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight
3-(4-Morpholinylcarbonyl)phenolC₁₁H₁₃NO₃207.23 g/mol
3-Hydroxybenzoic acidC₇H₆O₃138.12 g/mol
MorpholineC₄H₉NO87.12 g/mol

Synthetic Pathways: A Strategic Overview

The synthesis of 3-(4-Morpholinylcarbonyl)phenol primarily revolves around the formation of an amide linkage between the carboxyl group of 3-hydroxybenzoic acid and the secondary amine of morpholine. The main strategic consideration is the potential reactivity of the phenolic hydroxyl group, which could compete with the morpholine nitrogen for acylation. This leads to two primary approaches:

  • Direct Amidation without Protection: This is the most atom-economical approach, avoiding the additional steps of protecting and deprotecting the phenolic hydroxyl group. Its success hinges on the greater nucleophilicity of the morpholine nitrogen compared to the phenolic oxygen.

  • Amidation with Protection of the Phenolic Hydroxyl Group: This strategy ensures chemoselectivity by temporarily masking the hydroxyl group, thereby preventing side reactions. While this approach adds steps to the overall synthesis, it can lead to cleaner reactions and higher yields, especially when using highly reactive acylating agents.

Synthesis_Strategies cluster_main Synthesis of 3-(4-Morpholinylcarbonyl)phenol Start 3-Hydroxybenzoic Acid + Morpholine P1 Pathway 1: Direct Amidation Start->P1 P2 Pathway 2: Protection-Amidation-Deprotection Start->P2 End_Product 3-(4-Morpholinylcarbonyl)phenol P1->End_Product P2->End_Product Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 3-Hydroxybenzoic Acid in DCM B Add cat. DMF, cool to 0 °C A->B C Add SOCl₂ dropwise B->C D Reflux 2-3h C->D E Concentrate in vacuo D->E F Crude 3-Hydroxybenzoyl Chloride E->F G Morpholine + TEA in DCM, cool to 0 °C H Add 3-Hydroxybenzoyl Chloride solution G->H I Stir at RT for 1-2h H->I J Aqueous Workup (HCl, NaHCO₃, Brine) I->J K Dry and Concentrate J->K L Purification (Chromatography/Recrystallization) K->L M Pure 3-(4-Morpholinylcarbonyl)phenol L->M Coupling_Reagent_Workflow A 3-Hydroxybenzoic Acid + HOBt + EDC in DMF B Stir at RT for 30 min (Pre-activation) A->B C Add Morpholine and DIPEA B->C D Stir at RT overnight C->D E Aqueous Workup and Extraction D->E F Dry and Concentrate E->F G Purification F->G H Pure Product G->H

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Morpholinylcarbonyl)phenol

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Morpholinylcarbonyl)phenol, focusing on its solubility in common laboratory solvents and its intrinsic chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Morpholinylcarbonyl)phenol, focusing on its solubility in common laboratory solvents and its intrinsic chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is a critical prerequisite for any successful application, from chemical synthesis and formulation development to high-throughput screening and preclinical evaluation. This document outlines the theoretical basis for the compound's expected behavior, provides detailed experimental protocols for its characterization, and establishes a framework for interpreting the resulting data.

Introduction: The Importance of Foundational Characterization

3-(4-Morpholinylcarbonyl)phenol (CAS No: 15789-05-6) is a small organic molecule featuring a phenol, an amide, and a morpholine ring.[1] The interplay of these functional groups dictates its chemical personality—influencing its ability to dissolve in various media and its resilience to degradation. Poor solubility can halt a development program by impeding formulation, leading to unreliable bioassay results and poor absorption.[2] Similarly, chemical instability can compromise the integrity, safety, and efficacy of a substance by generating impurities and reducing potency over time.[3]

Therefore, the systematic evaluation of solubility and stability, as detailed in this guide, is not a perfunctory exercise but a cornerstone of robust scientific and product development. It ensures data integrity, informs formulation strategy, and is a key component of regulatory submissions.[3][4]

Section 1: Physicochemical and Structural Properties

A molecule's behavior is a direct consequence of its structure. Understanding the key physicochemical parameters of 3-(4-Morpholinylcarbonyl)phenol is essential to predicting and interpreting its solubility and stability profiles.

Key Molecular Identifiers:

  • IUPAC Name: 3-(morpholine-4-carbonyl)phenol[5]

  • CAS Number: 15789-05-6[5]

  • Molecular Formula: C₁₁H₁₃NO₃[5]

  • Molecular Weight: 207.23 g/mol [1]

Structural Analysis and Predicted Properties: The structure contains three key functional groups that govern its properties:

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and capable of hydrogen bonding, both as a donor (with the H) and an acceptor (with the O). This suggests moderate solubility in polar, protic solvents like water and alcohols.[6] The acidity of the phenol means its ionization state, and therefore its solubility, will be highly dependent on pH.

  • Amide (-C(=O)N-) Linkage: The amide bond is polar and can participate in hydrogen bonding as an acceptor (at the carbonyl oxygen). While generally stable, amides are susceptible to hydrolysis under strong acidic or basic conditions, particularly when heated.

  • Morpholine Ring: This cyclic ether amine is a polar, basic moiety. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at low pH, which would significantly increase aqueous solubility.

Section 2: Solubility Profiling

Solubility determines the bioavailability of a compound and the feasibility of creating liquid formulations. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[7]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It reflects the rate of dissolution versus the rate of precipitation and is often used in high-throughput screening.[8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[2] It is a more time-consuming but more accurate measure, essential for formulation and preclinical development.[7]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of 3-(4-Morpholinylcarbonyl)phenol.

G cluster_0 Solubility Assessment Workflow start Start: Obtain Solid Compound kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic Early Discovery Phase thermo Thermodynamic Solubility Assay (Formulation & Development) start->thermo Pre-formulation Phase stock Prepare 10-20 mM Stock in 100% DMSO kinetic->stock add_solid Add Excess Solid to Solvents thermo->add_solid dilute Add Stock to Aqueous Buffers (e.g., PBS pH 7.4) stock->dilute incubate_k Incubate (e.g., 2h at 25°C) with Shaking dilute->incubate_k analyze_k Analyze Supernatant (Nephelometry, UV-Vis, LC-MS) incubate_k->analyze_k incubate_t Equilibrate (e.g., 24h at 25°C) with Shaking add_solid->incubate_t filter Filter to Remove Undissolved Solid incubate_t->filter analyze_t Quantify Concentration in Filtrate (HPLC-UV) filter->analyze_t

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Proposed Solvents for Characterization A diverse panel of solvents should be used to build a comprehensive solubility profile. The selection below covers a range of polarities and proticities.

Solvent CategorySolvent NameRationale for Inclusion
Polar Protic Water / PBS (pH 7.4)Biologically relevant; assesses baseline aqueous solubility. The phenol group enhances this.[6]
Ethanol / MethanolCommon co-solvents in formulations; good hydrogen bonding capability.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power; common vehicle for in vitro assays.[8]
Acetonitrile (ACN)Common solvent for analytical chemistry (e.g., HPLC mobile phase).
Tetrahydrofuran (THF)Aprotic ether, useful for understanding solubility in less polar systems.
Non-Polar Dichloromethane (DCM)Represents a common solvent for organic synthesis and extraction.
Hexane / HeptaneAssesses solubility in highly non-polar, aliphatic environments; expected to be very low.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method) This protocol is the gold standard for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of solid 3-(4-Morpholinylcarbonyl)phenol (e.g., 2-5 mg) to a 1.5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, allow the vial to stand for at least 1 hour for the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (ideally a filter with low compound binding, like PTFE or PVDF) to remove all particulate matter.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Section 3: Chemical Stability Assessment

Stability testing evaluates the intrinsic resilience of a molecule to degradation under various environmental conditions.[3] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the sample to identify potential degradation products and establish degradation pathways.[10][11] This information is vital for developing stability-indicating analytical methods.[12]

Forced Degradation (Stress Testing) Workflow The International Council for Harmonisation (ICH) guidelines provide the regulatory framework for stress testing.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[13]

G cluster_1 Forced Degradation Study Workflow start Start: Prepare 1 mg/mL Solution of Compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid heat Thermal (Solid & Solution) (e.g., 80°C) start->heat light Photolytic (Solid & Solution) (ICH Q1B Light Conditions) start->light analyze Analyze at Time Points (e.g., 0, 2, 8, 24h) using Stability-Indicating HPLC-UV/MS Method acid->analyze base->analyze oxid->analyze heat->analyze light->analyze eval Evaluate Data: - % Assay Loss - Mass Balance - Identify Degradants analyze->eval

Caption: Workflow for a forced degradation (stress testing) study.

Protocol 2: Forced Degradation Study This protocol outlines the conditions recommended by ICH guidelines to assess stability.[10][13]

  • Stock Solution Preparation: Prepare a stock solution of 3-(4-Morpholinylcarbonyl)phenol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[11]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Store the stock solution at 80°C.

      • Solid State: Place the solid compound in an oven at 80°C.

    • Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH guideline Q1B.

  • Time Points: Withdraw aliquots from each condition at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours). For basic hydrolysis, shorter time points may be necessary. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all process impurities and degradation products.[14]

  • Data Evaluation: For each condition, calculate the percentage of the parent compound remaining. Analyze the chromatograms for the appearance of new peaks (degradants) and aim for a mass balance close to 100%.

Anticipated Degradation Pathways:

  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage under both strong acid and strong base conditions, yielding 3-hydroxybenzoic acid and morpholine.

  • Oxidation: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products. This is a common degradation pathway for phenolic compounds.

Summary of Expected Stability and Solubility The following table summarizes the anticipated properties based on the chemical structure and established principles.

PropertyPredicted OutcomeRationale
Aqueous Solubility Low to moderate; highly pH-dependent.Phenolic -OH allows hydrogen bonding.[6] Solubility will increase significantly at pH > pKa (phenol) and pH < pKa (morpholine).
Organic Solubility High solubility in polar aprotic (DMSO, THF) and polar protic (alcohols) solvents. Low in non-polar (hexane)."Like dissolves like" principle; the molecule's polarity matches these solvents.
Hydrolytic Stability Stable at neutral pH. Susceptible to degradation under strong acidic or basic conditions, especially with heat.Amide bond hydrolysis is a known degradation pathway under harsh pH conditions.
Oxidative Stability Potentially susceptible to oxidation.The electron-rich phenol ring is a common target for oxidative degradation.
Thermal Stability Likely stable at temperatures relevant for standard storage.Covalent bonds are strong; degradation typically requires significant energy input unless a reactive moiety is present.
Photostability Potential for degradation.Aromatic systems can absorb UV light, which may lead to photochemical reactions.
Conclusion and Recommendations

This guide provides the theoretical framework and actionable protocols for a comprehensive evaluation of the solubility and stability of 3-(4-Morpholinylcarbonyl)phenol. Executing these studies is an indispensable step in the research and development lifecycle. The data generated will enable informed decisions regarding solvent selection for assays, guide the development of stable formulations, and establish the foundation for regulatory compliance. It is strongly recommended that a validated, stability-indicating HPLC method be developed prior to initiating the full stability study to ensure accurate and reliable results.[12][14]

References

  • Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 59(7):546-67. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(MORPHOLINE-4-CARBONYL)PHENOL | CAS 15789-05-6. Available from: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • Sharma, G. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Vekariya, R. L., & Patel, K. R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • International Council for Harmonisation. (2023). ICH guideline Q1 on stability testing of drug substances and drug products. Available from: [Link]

  • Sreedhara, A., & Baffi, R. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Evotec (Cyprotex). (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 4-(Morpholin-4-yl)phenol. Available from: [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available from: [Link]

  • Reddy, Y. R. et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pharmatek. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • International Council for Harmonisation. (2023). Stability Testing of Drug Substances and Drug Products Q1. Available from: [Link]

  • Wikipedia. (n.d.). Phenol. Available from: [Link]

Sources

Foundational

Potential Therapeutic Targets of 3-(4-Morpholinylcarbonyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the potential therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 3-(4-Morpholinylcarbonyl)phenol. While direct experimental data for this specific compound is not yet prevalent in publicly accessible literature, a robust analysis of its structural motifs—a morpholine ring linked to a phenolic group via a carbonyl bridge—provides a strong basis for predicting its pharmacological activity. Drawing upon extensive structure-activity relationship (SAR) studies of analogous compounds and patent literature, this guide identifies the Dopamine D4 receptor and the Serotonin 5-HT1A receptor as primary putative targets. We delve into the mechanistic rationale for this targeting, present detailed protocols for in vitro and in vivo validation, and offer insights into the potential therapeutic applications in neurological and psychiatric disorders.

Introduction: Unveiling the Therapeutic Promise of a Bifunctional Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 3-(4-Morpholinylcarbonyl)phenol presents an intriguing scaffold, combining the well-established pharmacophoric features of a morpholine ring and a phenolic moiety. The morpholine heterocycle is a common feature in a multitude of biologically active compounds, often conferring favorable pharmacokinetic properties and serving as a crucial interaction point with various receptors.[1] Phenolic compounds, on the other hand, are renowned for their diverse biological activities, including antioxidant and receptor-modulating effects.[2] The unique combination of these two moieties in 3-(4-Morpholinylcarbonyl)phenol suggests a potential for synergistic or unique interactions with biological targets, making it a compelling candidate for further investigation.

This guide will systematically deconstruct the therapeutic potential of this molecule, focusing on the most probable protein targets and providing the experimental framework necessary for their validation.

Predicted Therapeutic Targets and Mechanistic Rationale

Based on an analysis of existing scientific literature and patent filings for structurally related morpholino- and phenolic-containing compounds, we hypothesize that 3-(4-Morpholinylcarbonyl)phenol is likely to modulate the activity of key G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders.

Primary Target: Dopamine D4 Receptor (D4R)

The Dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a prime therapeutic target for a range of neuropsychiatric conditions, including schizophrenia and potentially substance use disorders and L-DOPA-induced dyskinesias.[3] A significant body of evidence points to the importance of the morpholine moiety in conferring affinity and selectivity for the D4 receptor.

Mechanistic Insight: Structure-activity relationship studies of D4 receptor antagonists have revealed that the nitrogen atom within a heterocyclic ring, such as morpholine or piperazine, often forms a key salt bridge interaction with a conserved aspartate residue (Asp115) in the third transmembrane domain of the receptor.[3][4] The morpholine ring in 3-(4-Morpholinylcarbonyl)phenol can fulfill this critical interaction. Furthermore, the aromatic phenol ring can engage in hydrophobic and/or hydrogen bonding interactions within the receptor's binding pocket, contributing to both affinity and selectivity over other dopamine receptor subtypes. The carbonyl linker provides a specific spatial orientation for these two key pharmacophores. It is plausible that the phenolic hydroxyl group could form an additional hydrogen bond with residues in the binding pocket, further enhancing affinity.

Secondary Target: Serotonin 5-HT1A Receptor

The Serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications.[5] Modulators of the 5-HT1A receptor can act as agonists, partial agonists, or antagonists, each with distinct therapeutic implications. The structural features of 3-(4-Morpholinylcarbonyl)phenol are also consistent with known pharmacophores for 5-HT1A receptor ligands.

Mechanistic Insight: The pharmacophore for many 5-HT1A receptor ligands includes an aromatic group connected to a basic nitrogen atom via a flexible linker. In 3-(4-Morpholinylcarbonyl)phenol, the phenyl ring and the morpholine nitrogen fit this general model. The carbonyl group acts as a rigid spacer, and the phenolic hydroxyl group could participate in hydrogen bonding interactions with key residues in the 5-HT1A receptor binding site, such as asparagine or serine residues, which are known to be important for ligand recognition.[6][7] Depending on the precise conformational presentation of the molecule within the binding pocket, it could exhibit agonistic or antagonistic activity.

Experimental Validation of Therapeutic Targets

The following section outlines detailed, step-by-step methodologies for the in vitro and in vivo characterization of the activity of 3-(4-Morpholinylcarbonyl)phenol at the predicted D4 and 5-HT1A receptors.

In Vitro Assays for Target Engagement and Functional Activity

Objective: To determine the binding affinity and functional activity of 3-(4-Morpholinylcarbonyl)phenol at the human Dopamine D4 receptor.

Experimental Workflow:

D4R_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Inhibition) b1 Prepare cell membranes expressing human D4R b2 Incubate membranes with [3H]Spiperone (radioligand) & test compound b1->b2 b3 Separate bound from free radioligand (filtration) b2->b3 b4 Quantify bound radioactivity (scintillation counting) b3->b4 b5 Determine Ki value b4->b5 f1 Use cells co-expressing human D4R & a cAMP reporter f2 Stimulate adenylyl cyclase with Forskolin f1->f2 f3 Treat cells with test compound f2->f3 f4 Measure cAMP levels (e.g., HTRF, AlphaScreen) f3->f4 f5 Determine IC50/EC50 value f4->f5

Figure 1. Workflow for D4 Receptor Assays.

Detailed Protocol: Radioligand Binding Assay for Dopamine D4 Receptor [8][9][10]

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D4 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed concentration of [³H]spiperone (a commonly used radioligand for D2-like receptors).

      • Increasing concentrations of 3-(4-Morpholinylcarbonyl)phenol or a reference compound (e.g., clozapine).

      • Cell membrane preparation.

    • For non-specific binding determination, use a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity and functional activity (agonist or antagonist) of 3-(4-Morpholinylcarbonyl)phenol at the human Serotonin 5-HT1A receptor.

Experimental Workflow:

SHT1A_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Modulation) b1 Prepare cell membranes expressing human 5-HT1A R b2 Incubate membranes with [3H]8-OH-DPAT (radioligand) & test compound b1->b2 b3 Separate bound from free radioligand (filtration) b2->b3 b4 Quantify bound radioactivity (scintillation counting) b3->b4 b5 Determine Ki value b4->b5 f1 Use cells co-expressing human 5-HT1A R & a cAMP reporter f2 Stimulate adenylyl cyclase with Forskolin (for antagonism) f1->f2 f3 Treat cells with test compound (agonist or antagonist mode) f2->f3 f4 Measure cAMP levels (e.g., HTRF, AlphaScreen) f3->f4 f5 Determine EC50 or IC50 value f4->f5

Figure 2. Workflow for 5-HT1A Receptor Assays.

Detailed Protocol: Functional cAMP Assay for Serotonin 5-HT1A Receptor [5][11][12][13]

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1A receptor.

    • Culture the cells in the recommended medium until they reach the desired confluency.

  • cAMP Assay (Agonist Mode):

    • Harvest and resuspend the cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of 3-(4-Morpholinylcarbonyl)phenol or a reference agonist (e.g., 8-OH-DPAT) to a 384-well plate.

    • Add the cell suspension to the plate and incubate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Assay (Antagonist Mode):

    • Pre-incubate the cells with increasing concentrations of 3-(4-Morpholinylcarbonyl)phenol or a reference antagonist (e.g., WAY-100635).

    • Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) to stimulate the receptor.

    • Incubate the plate as in the agonist mode.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve competitive immunoassays.

  • Data Analysis:

    • For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC50 value.

In Vivo Models for Assessing Therapeutic Potential

Objective: To evaluate the potential antipsychotic-like effects of 3-(4-Morpholinylcarbonyl)phenol, consistent with D4 receptor antagonism.[14][15][16][17]

Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move, the US (mild foot shock) is delivered concurrently with the CS for a short period (e.g., 5 seconds). The rat can escape the shock by moving to the other compartment.

    • Repeat this for a set number of trials per day until the animals reach a stable baseline of avoidance responding.

  • Drug Testing:

    • Administer 3-(4-Morpholinylcarbonyl)phenol or a reference antipsychotic (e.g., haloperidol) at various doses to the trained rats.

    • After a specified pre-treatment time, place the rats in the shuttle box and conduct a test session.

    • Record the number of avoidance responses, escape responses, and failures to escape.

  • Data Analysis:

    • A selective suppression of conditioned avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.

Objective: To assess the anxiolytic or anxiogenic potential of 3-(4-Morpholinylcarbonyl)phenol, which can be modulated by 5-HT1A receptor activity.[18][19][20][21][22]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation:

    • Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer 3-(4-Morpholinylcarbonyl)phenol or a reference anxiolytic (e.g., diazepam) or anxiogenic compound at various doses.

  • Testing:

    • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.

    • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Pharmacological Profile of 3-(4-Morpholinylcarbonyl)phenol

TargetAssay TypeParameterValue (nM)
Dopamine D4 Receptor Radioligand BindingKᵢTBD
Functional (cAMP)IC₅₀/EC₅₀TBD
Serotonin 5-HT1A Receptor Radioligand BindingKᵢTBD
Functional (cAMP)EC₅₀/IC₅₀TBD

TBD: To be determined experimentally.

Table 2: In Vivo Behavioral Effects of 3-(4-Morpholinylcarbonyl)phenol

ModelDose (mg/kg)Key EndpointResult
Conditioned Avoidance Response TBD% Avoidance RespondingTBD
Elevated Plus Maze TBD% Time in Open ArmsTBD

TBD: To be determined experimentally.

Signaling Pathways and Logical Relationships

The interaction of 3-(4-Morpholinylcarbonyl)phenol with its putative targets is expected to modulate key intracellular signaling cascades.

Signaling_Pathways cluster_d4 Dopamine D4 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway D4R D4 Receptor Gi Gαi/o D4R->Gi Antagonist blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene SHT1A 5-HT1A Receptor Gi_2 Gαi/o SHT1A->Gi_2 Agonist activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits GIRK GIRK Channel Gi_2->GIRK Activates cAMP_2 cAMP AC_2->cAMP_2 Converts ATP to PKA_2 PKA cAMP_2->PKA_2 Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Compound 3-(4-Morpholinylcarbonyl)phenol Compound->D4R Potential Antagonist Compound->SHT1A Potential Modulator

Figure 3. Putative Signaling Pathways.

Conclusion and Future Directions

The structural features of 3-(4-Morpholinylcarbonyl)phenol strongly suggest its potential as a modulator of the Dopamine D4 and Serotonin 5-HT1A receptors. The experimental framework outlined in this guide provides a clear path for the validation of these targets and the characterization of the compound's pharmacological profile. Successful validation would position 3-(4-Morpholinylcarbonyl)phenol as a promising lead compound for the development of novel therapeutics for a range of CNS disorders, including schizophrenia, anxiety, and depression. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, as well as broader off-target screening to ensure a favorable safety profile.

References

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Protocols & Analytical Methods

Method

Application Note: A Guide to the Characterization of Novel PARP Inhibitors Using 3-(4-Morpholinylcarbonyl)phenol as a Model Compound

For Researchers, Scientists, and Drug Development Professionals Abstract Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability. Their inhibition has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic stability. Their inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[1][2] This has spurred the development of numerous small molecule PARP inhibitors (PARPi). This application note provides a comprehensive guide for the initial characterization of novel chemical entities as potential PARP inhibitors, using the hypothetical test compound 3-(4-Morpholinylcarbonyl)phenol . We present detailed protocols for both a biochemical, enzyme-based assay and a cell-based assay to determine the inhibitory potential and cellular efficacy of this model compound. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Central Role of PARP in Cellular Homeostasis and Disease

The PARP superfamily consists of 17 members that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as PARylation.[3] PARP1, the most abundant and well-characterized member, acts as a primary sensor for DNA single-strand breaks (SSBs).[4] Upon detecting a break, PARP1 binds to the damaged DNA, leading to its activation and the synthesis of long, branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, including histones.[5] This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[5]

The inhibition of PARP's catalytic activity prevents the efficient repair of SSBs.[6] In cells with competent homologous recombination (HR) repair, these unrepaired SSBs can be resolved. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs).[1][7] This concept, known as synthetic lethality, forms the therapeutic basis for the clinical success of PARP inhibitors in specific cancer types.[1][7][8]

The evaluation of new chemical entities for PARP inhibitory activity is a critical step in the drug discovery pipeline. Here, we outline a systematic approach using 3-(4-Morpholinylcarbonyl)phenol as our model compound to illustrate the necessary experimental workflows.

The PARP Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of PARP1 and the mechanism of action for competitive inhibitors.

PARP_Pathway cluster_0 PARP1 Activation & Catalysis cluster_1 Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1_active Active PARP1-DNA Complex DNA_SSB->PARP1_active binds to PARP1_inactive Inactive PARP1 PARP1_inactive->PARP1_active is recruited and activated PAR_chain Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_active->PAR_chain catalyzes Inhibited_Complex Inhibited PARP1-DNA Complex PARP1_active->Inhibited_Complex is bound by NAD NAD+ NAD->PAR_chain substrate Target_Proteins Acceptor Proteins (e.g., Histones, PARP1) PAR_chain->Target_Proteins modifies Nicotinamide Nicotinamide (byproduct) PAR_chain->Nicotinamide releases PARylated_Proteins PARylated Proteins Target_Proteins->PARylated_Proteins become DNA_Repair Recruitment of DNA Repair Machinery PARylated_Proteins->DNA_Repair Inhibitor 3-(4-Morpholinylcarbonyl)phenol (PARP Inhibitor) Inhibitor->Inhibited_Complex binds to NAD+ pocket Inhibited_Complex->PAR_chain

Caption: PARP1 activation by DNA damage and inhibition by a competitive inhibitor.

Preparing the Test Compound: 3-(4-Morpholinylcarbonyl)phenol

Proper preparation of the test compound is paramount for accurate and reproducible results.

3.1. Solubility Testing and Stock Solution Preparation

  • Rationale: The solubility of a compound dictates the appropriate solvent for creating a high-concentration stock solution. Using an inappropriate solvent can lead to precipitation and inaccurate dosing. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic molecules.

  • Protocol:

    • Determine the solubility of 3-(4-Morpholinylcarbonyl)phenol in 100% DMSO. Aim for a stock concentration of at least 10 mM to minimize the final concentration of DMSO in the assay, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

    • Weigh out a precise amount of the compound and add the calculated volume of DMSO.

    • Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, gentle warming (37°C) or sonication can be applied.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions

  • Rationale: A serial dilution series is required to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. Performing dilutions in the assay buffer for biochemical assays or cell culture medium for cell-based assays ensures compatibility with the experimental system.

  • Protocol:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution of the stock solution to generate a range of concentrations. A 10-point, 3-fold dilution series is a common starting point for IC₅₀ determination.

    • The final concentrations in the assay will depend on the potency of the compound. A typical starting range for a novel compound might be from 100 µM down to the nanomolar range.

ParameterRecommendationRationale
Stock Concentration 10-50 mM in 100% DMSOHigh concentration minimizes the volume of DMSO added to the assay, reducing solvent effects.
Final DMSO Concentration < 0.5% (v/v)High concentrations of DMSO can inhibit enzyme activity or affect cell viability.
Dilution Series 10-point, 3-fold serial dilutionProvides a wide range of concentrations to accurately determine the IC₅₀ value.
Storage -20°C or -80°C in aliquotsPrevents degradation and avoids issues associated with repeated freeze-thaw cycles.

Biochemical PARP Activity Assay (Cell-Free)

Biochemical assays directly measure the effect of a compound on the enzymatic activity of purified PARP enzyme. A common and robust method is a colorimetric or fluorometric assay that detects the consumption of NAD+ or the formation of PAR.

4.1. Principle of the Assay

This protocol is based on a PARP activity assay that measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

4.2. Experimental Workflow

Biochemical_Assay_Workflow start Start step1 Coat 96-well plate with Histone proteins start->step1 step2 Add PARP Enzyme and Test Compound (3-(4-Morpholinylcarbonyl)phenol) step1->step2 step3 Incubate for 10-15 min at room temperature step2->step3 step4 Initiate reaction with Biotinylated NAD+ and Activated DNA step3->step4 step5 Incubate for 60 min at 30°C step4->step5 step6 Wash plate to remove unreacted components step5->step6 step7 Add Streptavidin-HRP step6->step7 step8 Incubate and Wash step7->step8 step9 Add Colorimetric Substrate (e.g., TMB) step8->step9 step10 Stop reaction and read absorbance step9->step10 end End step10->end

Caption: Workflow for a biochemical, plate-based PARP activity assay.

4.3. Detailed Protocol

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Reagent Preparation: Prepare PARP assay buffer, wash buffer, activated DNA solution, PARP1 enzyme solution, biotinylated NAD+, and the test compound dilution series.

  • Assay Setup:

    • Test Wells: Add 25 µL of PARP Assay Buffer, 5 µL of the 3-(4-Morpholinylcarbonyl)phenol dilution series, and 5 µL of PARP1 enzyme solution.

    • Positive Control (Max Activity): Add 25 µL of PARP Assay Buffer, 5 µL of vehicle (e.g., 0.5% DMSO), and 5 µL of PARP1 enzyme solution.

    • Negative Control (No Enzyme): Add 30 µL of PARP Assay Buffer and 5 µL of vehicle.

    • Inhibitor Control: Add 25 µL of PARP Assay Buffer, 5 µL of a known PARP inhibitor (e.g., Olaparib or Veliparib), and 5 µL of PARP1 enzyme solution.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at room temperature to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add a 15 µL reaction mix containing activated DNA and biotinylated NAD+ to all wells. The final reaction volume is 50 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at 30°C.

  • Washing: Wash the plate 3-4 times with wash buffer to remove unreacted reagents.

  • Detection:

    • Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again 3-4 times with wash buffer.

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

4.4. Data Analysis and Interpretation

  • Subtract the average absorbance of the negative control wells from all other wells.

  • Calculate the percentage of PARP inhibition for each concentration of 3-(4-Morpholinylcarbonyl)phenol using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Positive_Control))

  • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ControlPurposeExpected Outcome
Positive Control Represents 100% enzyme activity.High absorbance signal.
Negative Control Measures background signal.Low absorbance signal.
Vehicle Control Ensures the solvent does not affect enzyme activity.Signal should be similar to the positive control.
Known Inhibitor Validates the assay's ability to detect inhibition.Low absorbance signal, consistent with known potency.

Cell-Based PARP Activity Assay

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit PARP activity in a physiological context. This can be achieved by measuring the levels of PAR in cells after inducing DNA damage.

5.1. Principle of the Assay

This protocol involves treating cells with a DNA damaging agent (e.g., hydrogen peroxide, H₂O₂) to activate endogenous PARP. The cells are co-treated with the test compound, and the level of PAR synthesis is quantified, typically by immunofluorescence or a plate-based immunoassay.

5.2. Experimental Workflow

Cell_Assay_Workflow start Start step1 Seed cells in a 96-well plate and allow to adhere overnight start->step1 step2 Pre-treat cells with Test Compound dilution series for 1-2 hours step1->step2 step3 Induce DNA damage with H₂O₂ for 10-15 minutes step2->step3 step4 Fix and permeabilize cells step3->step4 step5 Block non-specific binding step4->step5 step6 Incubate with anti-PAR primary antibody step5->step6 step7 Incubate with fluorescently-labeled secondary antibody and nuclear counterstain (DAPI) step6->step7 step8 Acquire images using a high-content imaging system step7->step8 step9 Quantify nuclear fluorescence intensity step8->step9 end End step9->end

Caption: Workflow for a cell-based immunofluorescence assay for PAR levels.

5.3. Detailed Protocol

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer the next day.

  • Compound Treatment:

    • The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of 3-(4-Morpholinylcarbonyl)phenol or control compounds (vehicle, known PARP inhibitor).

    • Incubate for 1-2 hours at 37°C.

  • DNA Damage Induction:

    • Add H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.

    • Incubate for 15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against PAR (e.g., anti-PAR mouse monoclonal) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify the mean nuclear fluorescence intensity of the PAR signal for at least 1000 cells per well.

5.4. Data Analysis and Interpretation

  • Normalize the nuclear PAR signal to the DNA damage control (H₂O₂ + vehicle).

  • Calculate the percentage of inhibition of PAR formation for each compound concentration.

  • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value in a cellular context.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of novel PARP inhibitors, using 3-(4-Morpholinylcarbonyl)phenol as a model compound. By employing both biochemical and cell-based assays, researchers can effectively determine a compound's direct enzymatic inhibition and its efficacy within a cellular environment. Careful consideration of controls, compound handling, and data analysis, as described herein, is essential for generating reliable and reproducible results that can guide further drug development efforts.

References

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

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  • Lee, J. M., et al. (2019). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 11(12), 1909.
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  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
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Application

application of 3-(4-Morpholinylcarbonyl)phenol in DNA repair studies

Application of NU7026, a DNA-PK Inhibitor, in DNA Repair Studies A Technical Guide for Researchers and Drug Development Professionals This document provides a detailed overview of the application of NU7026, a potent and...

Author: BenchChem Technical Support Team. Date: February 2026

Application of NU7026, a DNA-PK Inhibitor, in DNA Repair Studies

A Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the application of NU7026, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), in the context of DNA repair studies. While the initial query referenced 3-(4-Morpholinylcarbonyl)phenol, the relevant and extensively studied compound in this pharmacological class for DNA repair is NU7026, chemically known as 2-(Morpholin-4-yl)-benzo[h]chomen-4-one. This guide will delve into its mechanism of action, provide detailed protocols for its use in cellular assays, and present key data to facilitate its integration into research and drug development programs focused on cancer therapy and DNA damage response (DDR).

Introduction: Targeting DNA Repair in Cancer

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways. One of the most critical is the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] In many cancers, there is an over-reliance on specific DNA repair pathways for survival, making them attractive targets for therapeutic intervention. By inhibiting these pathways, cancer cells can be sensitized to DNA-damaging agents like radiotherapy and certain chemotherapies.[3]

NU7026 has emerged as a key chemical probe for studying the NHEJ pathway. It is a small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a cornerstone of the NHEJ machinery.[4][5] Its utility lies in its ability to potentiate the effects of DNA-damaging therapies, offering a promising strategy to overcome radio- and chemo-resistance in cancer cells.[6]

Mechanism of Action: Inhibition of the NHEJ Pathway

NU7026 acts as a competitive inhibitor of ATP binding to the kinase domain of DNA-PKcs. DNA-PKcs is a serine/threonine protein kinase that, upon recruitment to a DSB by the Ku70/80 heterodimer, phosphorylates a range of downstream targets to facilitate the ligation of the broken DNA ends.[7] By blocking the catalytic activity of DNA-PKcs, NU7026 effectively stalls the NHEJ pathway, leading to the accumulation of unrepaired DSBs.[4][8] This accumulation of damage ultimately triggers cell cycle arrest, typically at the G2/M phase, and can lead to apoptotic cell death.[4][9]

The inhibition of NHEJ by NU7026 is particularly significant in combination with therapies that induce DSBs, such as ionizing radiation (IR) and topoisomerase II poisons (e.g., etoposide, doxorubicin).[8][9] In the presence of NU7026, the repair of these therapy-induced DSBs is compromised, leading to a synergistic increase in cytotoxicity in cancer cells.[9]

NHEJ_Pathway_Inhibition cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Cellular Outcomes DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer binds to DNA ends DSB->Ku70_80 DNA_PKcs_recruitment Recruitment and activation of DNA-PKcs Ku70_80->DNA_PKcs_recruitment Artemis Artemis activation (end processing) DNA_PKcs_recruitment->Artemis XRCC4_LigIV XRCC4-Ligase IV complex recruitment DNA_PKcs_recruitment->XRCC4_LigIV Unrepaired_DSBs Accumulation of Unrepaired DSBs DNA_PKcs_recruitment->Unrepaired_DSBs Ligation DNA Ligation (Repair) Artemis->Ligation XRCC4_LigIV->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA NU7026 NU7026 NU7026->Inhibition CellCycleArrest G2/M Cell Cycle Arrest Unrepaired_DSBs->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of the Non-Homologous End Joining (NHEJ) pathway by NU7026.

Quantitative Data Summary

The following table summarizes key quantitative parameters for NU7026, providing a quick reference for experimental design.

ParameterValueCell Line/SystemReference
IC50 (DNA-PK) 0.23 µMCell-free assay[10][11]
IC50 (PI3K) 13 µMCell-free assay[10]
IC50 (ATM) > 100 µMCell-free assay
IC50 (ATR) > 100 µMCell-free assay
IC50 (Cell Viability) 17.5 µMN87 gastric cancer cells[4]
Effective in vitro concentration 5-20 µMVarious cancer cell lines[4][12]
In vivo administration (mice) 20 mg/kg (i.p.), 5 mg/kg (i.v.)BALB/c mice[10][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing NU7026 to study DNA repair.

Protocol 1: In Vitro Radiosensitization Assessment using Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic effects of ionizing radiation and the potential of a compound to enhance these effects.[14]

Objective: To determine if NU7026 can sensitize cancer cells to ionizing radiation, leading to reduced long-term survival.

Materials:

  • Cancer cell line of interest (e.g., N87, A549)

  • Complete cell culture medium

  • NU7026 (stock solution in DMSO)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Methylene blue or crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Plate the cells in 6-well plates at densities determined by the expected survival at different radiation doses (typically ranging from 200 to 8000 cells per well).[15]

    • Allow cells to attach and resume proliferation for 24 hours.

  • NU7026 Treatment:

    • Prepare dilutions of NU7026 in complete medium from the DMSO stock. A typical final concentration to test for radiosensitization is 10 µM.[12] Include a vehicle control (DMSO only).

    • Replace the medium in the wells with the NU7026-containing or vehicle control medium.

    • Incubate the cells for 1 to 24 hours prior to irradiation, depending on the experimental design.[4][16] A 24-hour pre-treatment is often effective.[4]

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Post-Irradiation Incubation:

    • Return the plates to the incubator.

    • After 24 hours, wash the cells with PBS and replace the medium with fresh, drug-free complete medium.[4]

    • Incubate the plates for 10-21 days, allowing for colony formation.[4] Change the medium every 3-4 days.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 70% ethanol or 10% formalin for 10-15 minutes.[17]

    • Stain the colonies with methylene blue or crystal violet for 15-30 minutes.[17]

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the colonies containing at least 50 cells.[4]

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the non-irradiated control group: (Number of colonies counted / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

    • Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of NU7026.

Caption: Workflow for the Clonogenic Survival Assay.

Protocol 2: Quantification of DNA Double-Strand Breaks using γH2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is a rapid and sensitive marker for DNA double-strand breaks.[18] This assay allows for the visualization and quantification of DSBs as nuclear foci.[19]

Objective: To assess the effect of NU7026 on the repair of radiation-induced DSBs by quantifying γH2AX foci.

Materials:

  • Cells grown on coverslips or in chamber slides

  • NU7026

  • X-ray irradiator

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in chamber slides and allow them to attach overnight.

    • Treat the cells with NU7026 (e.g., 10-20 µM) or vehicle for a predetermined time (e.g., 1-24 hours) before irradiation.[4]

  • Irradiation and Repair:

    • Expose the cells to a defined dose of ionizing radiation (e.g., 4 Gy).[4]

    • Return the cells to the incubator and allow for DNA repair for different time points (e.g., 1, 4, and 24 hours).[4]

  • Immunostaining:

    • At each time point, wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Microscopy and Image Analysis:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler). A higher number of foci at later time points in the NU7026-treated group indicates inhibition of DSB repair.[4]

Caption: Workflow for the γH2AX Immunofluorescence Assay.

In Vivo Studies: Formulation and Administration

For preclinical in vivo studies, NU7026 can be formulated for various routes of administration.

  • Intraperitoneal (i.p.) and Oral (p.o.) administration: NU7026 can be formulated in a vehicle of 10% DMSO and 5% Tween 20 in saline.[10][13][20]

  • Intravenous (i.v.) administration: A suitable formulation is 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.[10][13][20]

It is important to note that NU7026 has been shown to have rapid plasma clearance and extensive metabolism in mice, with relatively low bioavailability following i.p. and p.o. administration.[10][13] These pharmacokinetic properties should be considered when designing in vivo experiments.

Conclusion

NU7026 is a valuable research tool for elucidating the role of the NHEJ pathway in DNA repair and for exploring the therapeutic potential of DNA-PK inhibition. Its ability to sensitize cancer cells to genotoxic agents underscores the importance of targeting DNA repair pathways in oncology. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug developers to effectively utilize NU7026 in their studies and to contribute to the advancement of novel cancer therapies.

References

  • Niazi, M. T., To, C., Sotoudeh, M., Mohiuddin, M., & Cmelak, A. J. (2014). Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87. Current Oncology, 21(1), e53–e60. [Link]

  • Willmore, E., de Caux, S., Sunter, N. J., Tilby, M. J., Jackson, G. H., Austin, C. A., & Durkacz, B. W. (2004). A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood, 103(12), 4659–4665. [Link]

  • Li, Y., Cheng, X., & Zhang, Y. (2023). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Journal of Medicinal Chemistry, 66(15), 10291–10323. [Link]

  • Dong, J., Zhang, T., Ren, Y., Wang, Z., Ling, C. C., He, F., Li, G. C., Wang, C., & Wen, B. (2017). Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. Oncotarget, 8(14), 22753–22764. [Link]

  • Leahy, J. J., Golding, B. T., Griffin, R. J., Hardcastle, I. R., Richardson, C., & Newell, D. R. (2004). Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. British Journal of Cancer, 91(7), 1361–1367. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 24(4), 679–686. [Link]

  • Willmore, E., de Caux, S., Sunter, N. J., Tilby, M. J., Jackson, G. H., Austin, C. A., & Durkacz, B. W. (2004). A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Blood, 103(12), 4659-4665. [Link]

  • Wikipedia. (2024, January 21). Non-homologous end joining. [Link]

  • Davis, A. J., & Chen, D. J. (2013). Repair of DNA double-strand breaks by the non-homologous end joining pathway. Cell Research, 23(5), 591–593. [Link]

  • Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. (2006). Cancer Research, 66(21), 10361-10368. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]

  • ResearchGate. (n.d.). Analysis by clonogenic assay of cell survival fraction when N87 cells.... Retrieved January 27, 2026, from [Link]

  • Yamauchi, M., Kico, J. H., & Yang, E. S. (2012). γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000). British Journal of Cancer, 107(4), 603–610. [Link]

  • ResearchGate. (n.d.). DNA-PKcs inhibitor NU7026 radiosensitizes NGP cells to low IR.... Retrieved January 27, 2026, from [Link]

  • Dong, J., Zhang, T., Ren, Y., Wang, Z., Ling, C. C., He, F., ... & Wen, B. (2017). Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. Oncotarget, 8(14), 22753. [Link]

  • Reddig, A., Lorenz, V., & Hettwer, K. (2018). Comparison of different immunoassays for γH2AX quantification. Journal of Laboratory and Precision Medicine, 3, 76. [Link]

  • McGill Radiobiology. (n.d.). Experimental Protocol for Clonogenic Survival Assay. Retrieved January 27, 2026, from [Link]

  • Henrik's Lab. (2022, August 1). Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube. [Link]

  • Garty, G., Chen, Y., & Salerno, A. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv, 639642. [Link]

  • Matsumoto, Y. (2022). DNA-Dependent Protein Kinase in Non-Homologous End Joining. Encyclopedia, 2(2), 856-865. [Link]

  • van Goethem, A., van der Zanden, S. Y., van den Heuvel, S. J., & Versteeg, R. (2015). DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells. PLoS One, 10(12), e0145745. [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Hande, K. R. (2001). How Drugs “Poison” Topoisomerases. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Garty, G., Chen, Y., & Salerno, A. (2019). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. In High-Throughput Biodosimetry. IntechOpen. [Link]

  • van Goethem, A., van der Zanden, S. Y., van den Heuvel, S. J., & Versteeg, R. (2015). DNA-dependent protein kinase as molecular target for radiosensitization of neuroblastoma cells. PloS one, 10(12), e0145745. [Link]

  • Veuger, S. J., Curtin, N. J., Smith, G. C., & Durkacz, B. W. (2004). Radiosensitization and DNA repair inhibition by the combined use of novel inhibitors of DNA-dependent protein kinase and poly(ADP-ribose) polymerase-1. International Journal of Cancer, 111(3), 323–328. [Link]

  • ResearchGate. (2023). (PDF) DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-(4-Morpholinylcarbonyl)phenol synthesis

Technical Support Center: Synthesis of 3-(4-Morpholinylcarbonyl)phenol Welcome to the technical support center for the synthesis of 3-(4-Morpholinylcarbonyl)phenol. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Morpholinylcarbonyl)phenol

Welcome to the technical support center for the synthesis of 3-(4-Morpholinylcarbonyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the amide coupling of 3-hydroxybenzoic acid and morpholine. Our approach is grounded in mechanistic principles to empower you to not just follow protocols, but to understand and optimize them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy, reagent selection, and reaction mechanisms.

Q1: What is the most reliable method for synthesizing 3-(4-Morpholinylcarbonyl)phenol?

A1: The most common and reliable method is the direct amide coupling of 3-hydroxybenzoic acid and morpholine using a carbodiimide activating agent.[1] This approach avoids the need to synthesize more reactive intermediates like acyl chlorides, which can be sensitive and lead to side reactions with the phenolic hydroxyl group.[2] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is highly recommended over dicyclohexylcarbodiimide (DCC).

  • Expertise & Experience: While both EDC and DCC activate the carboxylic acid to form a reactive O-acylisourea intermediate, the byproduct of EDC activation is a water-soluble urea derivative.[3][4] This simplifies purification immensely, as the byproduct can be easily removed with a simple aqueous workup. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and requires filtration, which can be cumbersome and may trap some of the desired product.

Below is a general workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve 3-hydroxybenzoic acid in aprotic solvent (e.g., DMF, DCM) B Add HOBt and Morpholine A->B C Cool solution to 0 °C B->C D Add EDC·HCl portionwise C->D E Allow to warm to RT and stir for 12-24h D->E F Monitor reaction by TLC/LC-MS E->F G Aqueous Workup (e.g., H2O, dilute HCl, NaHCO3 washes) F->G H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., Column Chromatography or Recrystallization) H->I J J I->J Characterization (NMR, MS, m.p.)

Caption: General experimental workflow for the synthesis.

Q2: Why are additives like HOBt and DMAP often included in these coupling reactions?

A2: These additives are not merely catalysts; they play crucial roles in enhancing reaction efficiency and minimizing side products.

  • 1-Hydroxybenzotriazole (HOBt): The primary role of HOBt is to suppress side reactions and reduce the risk of racemization (though not a concern for this specific achiral synthesis).[3] The O-acylisourea intermediate formed from EDC and the carboxylic acid is highly reactive and can rearrange into an unreactive N-acylurea byproduct.[5] HOBt intercepts this intermediate to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine (morpholine) but is much more stable against rearrangement, thus preserving the reaction pathway towards the desired amide.[6]

  • 4-Dimethylaminopyridine (DMAP): DMAP serves as a highly effective acyl transfer catalyst.[6] It reacts with the activated carboxylic acid intermediate to form a highly reactive acyl-pyridinium species.[6] This species reacts more rapidly with the amine than the HOBt ester, which can be beneficial, especially if the amine is sterically hindered or electronically poor. However, for a relatively unhindered and nucleophilic amine like morpholine, DMAP is often not strictly necessary but can be used in catalytic amounts (0.1 eq) to accelerate the reaction.[6][7]

Q3: What are the optimal starting conditions for this reaction?

A3: A well-chosen set of starting conditions is critical for success. The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale & Causality
Carboxylic Acid 3-Hydroxybenzoic Acid (1.0 eq)The limiting reagent.
Amine Morpholine (1.1 - 1.2 eq)A slight excess ensures complete consumption of the more valuable carboxylic acid.
Coupling Agent EDC·HCl (1.2 - 1.5 eq)An excess is required to drive the activation to completion. Using too much can complicate purification.[4]
Additive HOBt (1.1 - 1.2 eq)Used in stoichiometric amounts to effectively trap the O-acylisourea intermediate and prevent side reactions.[5]
Base (Optional) DIPEA or Et₃N (1.5 - 2.0 eq)A non-nucleophilic base is used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine remains a free nucleophile.
Solvent DMF, DCM, or AcetonitrileAprotic solvents are necessary. DMF is excellent for solubility but can be difficult to remove. DCM is a good general-purpose choice. Acetonitrile can also be effective.[5]
Temperature Start at 0 °C, then warm to RTAdding EDC at 0 °C controls the initial exothermic activation step. The reaction is typically allowed to proceed to completion at room temperature for convenience and to avoid potential side reactions at higher temperatures.[4]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and corrective protocols.

Q4: My reaction is not working. TLC analysis shows only starting materials even after 24 hours. What went wrong?

A4: This is a common issue that typically points to a problem with the activation step or the nucleophilicity of the amine.

Possible Causes & Solutions:

  • Inactive Reagents: EDC and HOBt can degrade upon improper storage. EDC is particularly sensitive to moisture.

    • Trustworthiness Check: Always use freshly opened bottles of EDC·HCl or material that has been stored in a desiccator. If in doubt, test the reagents on a simpler, known-to-work system.

  • Incorrect pH/Protonation State: The carboxylic acid must be deprotonated to be activated, and the amine must be in its free, non-protonated form to act as a nucleophile.[8]

    • Expert Insight: If you are using EDC in its hydrochloride salt form (EDC·HCl) and your amine is also a salt, you must add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to neutralize the acid and free the amine. A common mistake is omitting the base, leading to a stalled reaction as all the morpholine exists in its protonated, non-nucleophilic state.

  • Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome.

    • Expert Insight: A reliable method is to pre-mix the carboxylic acid, amine, and HOBt in the solvent before adding the EDC.[5] Adding EDC last ensures that the highly reactive O-acylisourea intermediate is formed in the presence of both the amine and the HOBt trap, maximizing the chance for the desired reaction to occur.

Standard Protocol for EDC/HOBt Coupling
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxybenzoic acid (1.0 eq), HOBt (1.1 eq), and morpholine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • If using a base, add DIPEA (1.5 eq) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A cloudy appearance is normal.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring progress with TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

Q5: My reaction produced multiple products, and the crude NMR is very messy. What are the likely side products?

A5: The formation of multiple products typically indicates that side reactions are competing with the desired amide bond formation. The most common culprits are N-acylurea formation and O-acylation of the phenol.

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[5] This side product is often difficult to separate from the desired amide. The best defense is prevention by using HOBt, as described in Q2.

  • Symmetric Anhydride Formation: Two molecules of the activated carboxylic acid can react to form an anhydride, which then reacts with the amine. This pathway consumes an extra equivalent of your starting acid.[5]

  • O-Acylation of the Phenol: The phenolic -OH group on 3-hydroxybenzoic acid is also a nucleophile and can potentially react with an activated carboxylic acid molecule to form a polyester-like oligomer. While less nucleophilic than morpholine, this can become significant if the primary reaction is slow. Using DMAP can sometimes favor this side reaction, so its use should be carefully considered.[7]

The diagram below illustrates the desired pathway versus the main side reaction.

G RCOOH 3-Hydroxybenzoic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Product Desired Amide 3-(4-Morpholinylcarbonyl)phenol O_acylisourea->Product + Morpholine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) Morpholine Morpholine (R'-NH2) HOBt HOBt HOBt_ester->Product + Morpholine

Caption: Key reaction pathways in EDC coupling.

Q6: I'm having trouble purifying the final product. How can I effectively remove the reaction byproducts?

A6: Purification of phenolic amides requires a strategy that leverages the properties of both functional groups.[9]

  • Aqueous Workup (for EDC reactions):

    • Acid Wash: After the reaction, dilute the mixture with a suitable organic solvent (like Ethyl Acetate or DCM) and wash with a dilute acid (e.g., 1M HCl). This will remove any remaining morpholine, base (DIPEA), and protonate the water-soluble urea byproduct, enhancing its solubility in the aqueous layer.

    • Base Wash: This is the key step for phenolic compounds. Wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The phenolic proton is acidic enough to be deprotonated by bicarbonate, transferring your desired product into the aqueous layer as a sodium phenoxide salt. Most organic impurities, including any N-acylurea, will remain in the organic layer.

    • Re-acidification and Extraction: Separate the basic aqueous layer, cool it to 0 °C, and carefully re-acidify it with 1M HCl until the pH is ~5-6. Your product will precipitate or can be extracted back into a fresh portion of organic solvent.

  • Chromatography: If impurities persist, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity should provide good separation.

  • Recrystallization: The final product is a solid and is often amenable to recrystallization.[10] Solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures are good starting points to try.[10]

References

  • Valle, P. D., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Gevorg, S. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Various Authors. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Available at: [Link]

  • Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Various Authors. (2021). Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Various Authors. (2023). pH Optimization of Amidation via Carbodiimides | Request PDF. ResearchGate. Available at: [Link]

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Frank, W. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 3-(4-Morpholinylcarbonyl)phenol in Cancer Cells

A Senior Application Scientist's Guide for Researchers Introduction Welcome to the technical support center for investigating and overcoming resistance to the novel investigational compound, 3-(4-Morpholinylcarbonyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Introduction

Welcome to the technical support center for investigating and overcoming resistance to the novel investigational compound, 3-(4-Morpholinylcarbonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are exploring the therapeutic potential of this agent. For the purposes of providing a detailed and technically robust resource, we will proceed under the working hypothesis that 3-(4-Morpholinylcarbonyl)phenol functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This is a scientifically informed hypothesis, as the morpholine moiety is a common structural feature in many known PI3K/mTOR inhibitors. This document will provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that may arise during your experiments with 3-(4-Morpholinylcarbonyl)phenol.

Q1: My cancer cell line, which was initially sensitive to 3-(4-Morpholinylcarbonyl)phenol, is now showing reduced responsiveness in my cell viability assays. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer therapy. Several factors could be at play:

  • Development of Resistance: Continuous exposure to the compound may have selected for a subpopulation of resistant cells.

  • Cell Line Integrity: Over-passaging of cell lines can lead to genetic drift and altered phenotypes. We recommend using cells within 10-15 passages from the original stock.

  • Assay Variability: Inconsistencies in cell seeding density, reagent preparation, or incubation times can lead to variable results.[1][2] Ensure your experimental setup is consistent across all plates and experiments.

  • Compound Degradation: Ensure the compound is stored correctly and that the stock solution has not degraded. Prepare fresh dilutions for each experiment.

Q2: I am not observing the expected decrease in phosphorylation of AKT or S6 ribosomal protein in my Western blots after treatment with 3-(4-Morpholinylcarbonyl)phenol. What should I check?

A2: This could be due to several reasons, ranging from technical issues to biological resistance mechanisms:

  • Suboptimal Treatment Conditions: The concentration of the compound or the treatment duration may be insufficient to inhibit the PI3K/mTOR pathway in your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Technical Issues with Western Blotting:

    • Antibody Quality: Ensure your primary antibodies for phospho-AKT and phospho-S6 are validated and used at the recommended dilution.

    • Lysate Preparation: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[3][4][5]

  • Activation of Bypass Pathways: The cancer cells may have activated alternative signaling pathways to compensate for the inhibition of the PI3K/mTOR pathway.[6]

Q3: How can I generate a resistant cell line to 3-(4-Morpholinylcarbonyl)phenol for my studies?

A3: Developing a resistant cell line is a crucial step in understanding resistance mechanisms. Here are two common methods:

  • Continuous Exposure to Increasing Concentrations: Start by treating the parental cell line with a low concentration of the compound (e.g., the IC20). As the cells adapt, gradually increase the concentration over several weeks to months.[7]

  • Pulsed Treatment: Expose the cells to a high concentration of the compound (e.g., the IC80) for a short period (24-72 hours), followed by a recovery period in drug-free media. Repeat this cycle multiple times.[7]

It is crucial to freeze down stocks of the resistant cells at different stages of development.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental workflows.

Guide 1: Troubleshooting Inconsistent Cell Viability Assay Results

Cell viability assays are fundamental for assessing the cytotoxic effects of 3-(4-Morpholinylcarbonyl)phenol.[9][10] Inconsistent results can compromise your entire study.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.- Use a multichannel pipette for cell seeding and reagent addition to ensure consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.- Ensure thorough but gentle mixing of reagents in each well.
IC50 value shifts between experiments Inconsistent cell passage number, variations in cell health, or changes in assay incubation time.- Standardize the cell passage number for all experiments.- Monitor cell morphology and doubling time to ensure a healthy and consistent cell culture.- Strictly adhere to the optimized incubation time for your specific cell line and assay.
Low signal-to-noise ratio Suboptimal cell number, incorrect reagent concentration, or inappropriate assay type for your cell line.- Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.- Titrate the concentration of the viability reagent (e.g., MTT, resazurin) to find the optimal concentration.- Consider trying a different viability assay (e.g., ATP-based assay for cells with low metabolic activity).

Experimental Protocol: Optimizing a Resazurin-Based Cell Viability Assay

  • Determine Optimal Seeding Density:

    • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

    • Incubate for the planned duration of your drug treatment experiment (e.g., 72 hours).

    • Add resazurin solution and measure fluorescence at different time points to identify the cell density that gives a linear response over time.

  • Dose-Response Curve Generation:

    • Seed cells at the optimized density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-(4-Morpholinylcarbonyl)phenol. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 72 hours).

    • Add resazurin and incubate until a color change is visible.

    • Read the fluorescence on a plate reader.

    • Calculate the IC50 value using appropriate software.

Guide 2: Investigating Altered Signaling Pathways via Western Blotting

Western blotting is essential for confirming the on-target effect of 3-(4-Morpholinylcarbonyl)phenol and investigating signaling pathway alterations in resistant cells.

Workflow for Investigating PI3K/mTOR Pathway Activation

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Analysis cluster_2 Data Interpretation Parental Cells Parental Cells Treatment Treat with 3-(4-Morpholinylcarbonyl)phenol Parental Cells->Treatment Resistant Cells Resistant Cells Resistant Cells->Treatment Lysis Lyse cells with phosphatase inhibitors Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block with 5% BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-AKT, p-S6, total AKT, total S6, GAPDH) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Quantify band intensities and normalize to loading control Detection->Analysis Conclusion Compare phosphorylation status between parental and resistant cells Analysis->Conclusion

Caption: Western Blot Workflow for PI3K Pathway Analysis.

Troubleshooting Western Blots for Signaling Proteins

ProblemPotential Cause(s)Recommended Solution(s)
No or weak signal for phosphorylated proteins Inactive primary antibody, insufficient protein loading, or loss of phosphorylation during sample prep.- Test the primary antibody on a positive control lysate.- Increase the amount of protein loaded per well.- Ensure lysis buffer contains fresh phosphatase inhibitors.
High background Insufficient blocking, primary or secondary antibody concentration too high, or inadequate washing.- Increase blocking time or try a different blocking agent.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.[5]
Non-specific bands Antibody cross-reactivity, protein degradation, or too high antibody concentration.- Use a more specific primary antibody.- Add protease inhibitors to your lysis buffer.- Optimize the primary antibody concentration.
Guide 3: Analyzing Gene Expression Changes with RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is a powerful tool for investigating changes in gene expression that may contribute to resistance.

Potential Genes of Interest for Resistance to PI3K/mTOR Inhibitors

Gene CategoryExample GenesPotential Role in Resistance
Drug Efflux Pumps ABCB1 (MDR1), ABCG2 (BCRP)Increased expression can pump the drug out of the cell, reducing its intracellular concentration.
Bypass Signaling Pathways EGFR, HER2, MAPK pathway genesUpregulation of alternative growth factor receptor signaling can compensate for PI3K/mTOR inhibition.
PI3K/mTOR Pathway Components PIK3CA, AKT1, MTORMutations in these genes can prevent the drug from binding to its target.

Experimental Protocol: Two-Step RT-qPCR

  • RNA Extraction:

    • Harvest parental and resistant cells, both treated and untreated with 3-(4-Morpholinylcarbonyl)phenol.

    • Extract total RNA using a column-based kit or Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for your genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR instrument using a standard three-step cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Troubleshooting RT-qPCR

ProblemPotential Cause(s)Recommended Solution(s)
No amplification or low efficiency Poor RNA quality, inefficient reverse transcription, or suboptimal primer design.- Ensure RNA has a 260/280 ratio of ~2.0.- Use a high-quality reverse transcriptase and optimize the reaction conditions.- Design and validate primers to ensure they have the correct melting temperature and do not form primer-dimers.
High variability in Cq values Pipetting errors, inconsistent sample quality, or unstable reference genes.- Use calibrated pipettes and master mixes to minimize pipetting variability.- Ensure consistent RNA extraction and cDNA synthesis across all samples.- Validate your reference genes to confirm their expression is stable across your experimental conditions.

Part 3: Understanding Potential Resistance Mechanisms

A key aspect of overcoming resistance is understanding the underlying molecular mechanisms.

Potential Mechanisms of Resistance to 3-(4-Morpholinylcarbonyl)phenol

G cluster_resistance Resistance Mechanisms Drug 3-(4-Morpholinylcarbonyl)phenol PI3K_mTOR PI3K/mTOR Pathway Drug->PI3K_mTOR Cell_Growth Inhibition of Cell Growth and Proliferation PI3K_mTOR->Cell_Growth Efflux Increased Drug Efflux (e.g., MDR1 overexpression) Efflux->Drug Reduces intracellular concentration Target_Mutation Target Alteration (e.g., PIK3CA mutation) Target_Mutation->PI3K_mTOR Prevents drug binding Bypass_Pathway Activation of Bypass Pathways (e.g., MAPK signaling) Bypass_Pathway->Cell_Growth Compensatory signaling DNA_Repair Enhanced DNA Repair DNA_Repair->Cell_Growth Increased cell survival

Caption: Potential Mechanisms of Resistance.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like MDR1 can actively pump the compound out of the cell.

  • Target Alteration: Mutations in the drug's target, such as in the PIK3CA subunit of PI3K, can prevent the compound from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can upregulate parallel signaling pathways, such as the MAPK pathway, to maintain proliferation despite PI3K/mTOR inhibition.[6]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage can contribute to cell survival.

By systematically troubleshooting your experiments and investigating these potential resistance mechanisms, you can gain valuable insights into the action of 3-(4-Morpholinylcarbonyl)phenol and develop strategies to overcome resistance in cancer cells.

References

  • Canary Onco. Mechanisms of Cancer Drug Resistance. [Link]

  • EurekAlert!. Small number of 'highly plastic' cancer cells drive disease progression and treatment resistance. [Link]

  • Hazafa, A., et al. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]

  • Jo, Y., et al. Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • City of Hope. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Taylor, S., et al. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples. PMC - PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry. HEALTH EFFECTS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • National Center for Biotechnology Information. Phenol Toxicity - StatPearls. [Link]

  • The ASCO Post. Exposure to PFAS and Phenols May Be Linked to Cancer Risk. [Link]

  • Jin, H., et al. Understanding and targeting resistance mechanisms in cancer. PMC - PubMed Central. [Link]

  • StatPearls. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • OAE Publishing Inc. Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. [Link]

  • GOV.UK. Phenol: general information. [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • Kumar, A., et al. Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • MDPI. Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options. [Link]

  • ResearchGate. Detection of drug resistance-associated proteins by Western blot. [Link]

  • ResearchGate. (PDF) Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. [Link]

  • City of Hope. What Causes Cancer Drug Resistance and What Can Be Done? [Link]

  • Wikipedia. Phenol. [Link]

  • Spandidos Publications. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results. [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Centers for Disease Control and Prevention. Phenol | ToxFAQs™. [Link]

  • National Institutes of Health. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • National Institutes of Health. Exploratory profiles of phenols, parabens, and per- and poly-fluoroalkyl substances among NHANES study participants in association with previous cancer diagnoses. [Link]

  • Patsnap Synapse. What is Phenol used for? [Link]

  • G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]

  • Gene-Quantification. Good practice guide for the application of quantitative PCR (qPCR). [Link]

  • National Institutes of Health. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. [Link]

  • PubMed. Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells. [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for addressing the common and critical challenge of off-target effect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for addressing the common and critical challenge of off-target effects when working with novel small molecule inhibitors, such as 3-(4-Morpholinylcarbonyl)phenol. Given that many novel compounds have limited characterization in public literature, it is imperative to perform rigorous validation to ensure that observed biological effects are correctly attributed to the intended target. This guide offers troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using a novel inhibitor, 3-(4-Morpholinylcarbonyl)phenol, and I see a strong phenotypic effect. How can I be sure it's due to my intended target?

This is the fundamental question in early-stage inhibitor research. An observed phenotype is only the starting point. To build a case for on-target activity, you must systematically eliminate the possibility of off-target effects or other confounding factors.[1] A multi-pronged approach is essential for robust target validation.[2]

Initial Steps for On-Target Validation:

  • Confirm Target Engagement in a Cellular Context: It's crucial to demonstrate that your compound physically interacts with the intended target protein within the complex environment of a cell.[2][3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5] Ligand binding increases the thermal stability of a protein, which CETSA measures.[5]

  • Correlate Target Engagement with Downstream Signaling: Show that target engagement by 3-(4-Morpholinylcarbonyl)phenol leads to the expected modulation of the target's downstream signaling pathway. For example, if your target is a kinase, you should observe decreased phosphorylation of its known substrates.

  • Perform a Rescue Experiment: If your inhibitor's effect is on-target, you should be able to reverse the phenotype by introducing a version of your target that is resistant to the inhibitor (e.g., through site-directed mutagenesis of the inhibitor's binding site) while the endogenous protein is silenced.

The following workflow provides a logical sequence for these initial validation experiments.

cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Rigorous Validation cluster_2 Conclusion A Observe Phenotype with 3-(4-Morpholinylcarbonyl)phenol B Confirm Target Engagement (e.g., CETSA) A->B Is the compound binding the target? C Assess Downstream Signaling Modulation B->C Does binding lead to functional consequences? D Perform Rescue Experiment (Mutant Target) C->D Can the phenotype be rescued? E Use Orthogonal Chemical Probe C->E Does a different inhibitor cause the same phenotype? F Consider Off-Target Screening (e.g., Kinome Profiling) C->F Are there other potential targets? G Strong Evidence for On-Target Effect D->G E->G

Caption: A logical workflow for validating on-target effects.

Q2: My compound has a phenol group. Could this be causing non-specific effects?

Yes, this is a critical consideration. Phenolic compounds can have broad biological activities, including acting as protein denaturants at high concentrations and disrupting cellular membranes.[6][7][8] The phenol moiety in 3-(4-Morpholinylcarbonyl)phenol could contribute to non-specific effects, especially at higher concentrations.

Troubleshooting Steps for Phenol-Related Artifacts:

  • Determine the Potency (EC50/IC50) and Use the Lowest Effective Concentration: Work at concentrations as close to the EC50/IC50 as possible. High concentrations are more likely to induce off-target and non-specific effects.

  • Include a Negative Control Compound: The ideal negative control is a structurally similar analog of your compound that is inactive against your target.[1] This helps to control for effects caused by the chemical scaffold itself.

  • Monitor General Cellular Health: Perform cytotoxicity assays (e.g., MTS or LDH release) to ensure that the observed phenotype is not simply a result of cell death.

  • Beware of Assay Interference: Phenolic compounds can interfere with certain assay technologies. For example, they can quench fluorescence in biochemical assays. Always run a "no-enzyme" or "no-target" control with your compound to check for assay artifacts.[9]

Q3: I suspect off-target effects are confounding my results. How can I identify the specific off-targets?

Identifying unknown off-targets requires unbiased, large-scale screening approaches. The choice of method depends on the suspected nature of the off-target (e.g., a kinase, a GPCR) and available resources.

MethodPrincipleProsCons
Kinome Profiling In vitro or in-cell screening of the inhibitor against a large panel of kinases.[10][11]Comprehensive for kinases; identifies specific off-target kinases and provides relative potency.[12]Limited to kinases; in vitro results may not perfectly reflect cellular activity.[12][13]
Proteome-wide CETSA (CETSA-MS) Uses mass spectrometry to identify all proteins that are thermally stabilized by the compound in an unbiased manner.Unbiased, proteome-wide screen; performed in a physiological cellular context.Technically complex; requires specialized mass spectrometry equipment and expertise.
Affinity Chromatography-Mass Spectrometry The inhibitor is immobilized on a resin and used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[14]Can identify direct binding partners.May miss weak binders; risk of identifying proteins that bind non-specifically to the resin.

If your primary target is a kinase, kinome profiling is often the most direct and informative first step. Many academic and commercial service providers offer this service.[10][11]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify that 3-(4-Morpholinylcarbonyl)phenol directly engages its intended target in intact cells.[4][5][15]

Principle: The binding of a ligand (your inhibitor) to its target protein typically increases the protein's resistance to heat-induced denaturation.[5] By heating cell lysates treated with your compound to a range of temperatures, you can detect a "shift" in the temperature at which the target protein denatures and precipitates, which is indicative of binding.[4]

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Culture your cells of interest to approximately 80% confluency. b. Treat the cells with either vehicle (e.g., DMSO) or your desired concentration of 3-(4-Morpholinylcarbonyl)phenol. Incubate for a sufficient time for the compound to enter the cells and bind to its target (e.g., 1-2 hours at 37°C).[15]

  • Heating Step: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for 3 minutes using a PCR machine (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).[15] Include an unheated control at room temperature. d. Cool the tubes to room temperature.

  • Lysis and Separation: a. Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Analysis: a. Carefully collect the supernatant, which contains the soluble, non-denatured proteins. b. Analyze the amount of the target protein remaining in the supernatant by Western blot or another suitable protein detection method (e.g., ELISA, AlphaScreen).[15] c. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Insoluble) C->D E 5. Analyze Supernatant (e.g., Western Blot for Target) D->E F 6. Plot Melting Curve E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 2: Validating Downstream Pathway Inhibition by Western Blot

This protocol verifies that target engagement by 3-(4-Morpholinylcarbonyl)phenol results in the expected functional consequence on a downstream signaling pathway.

Principle: If 3-(4-Morpholinylcarbonyl)phenol is an inhibitor of a kinase, its binding should decrease the phosphorylation of that kinase's direct substrates. This can be detected using phospho-specific antibodies.

Step-by-Step Methodology:

  • Cell Treatment and Stimulation: a. Plate cells and allow them to adhere. b. Pre-treat cells with a dose-range of 3-(4-Morpholinylcarbonyl)phenol or vehicle for 1-2 hours. c. If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate the target kinase (e.g., a growth factor). Include an unstimulated control.

  • Lysate Preparation: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: a. Normalize the protein amounts and separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Controls: a. Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate to ensure that changes in phosphorylation are not due to changes in total protein levels. b. Also, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. c. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates on-target pathway inhibition.

cluster_pathway Hypothetical Signaling Pathway Stimulus Stimulus Target Target Kinase Stimulus->Target Substrate Substrate Target->Substrate Phosphorylates pSubstrate p-Substrate Phenotype Cellular Phenotype pSubstrate->Phenotype Inhibitor 3-(4-Morpholinylcarbonyl)phenol Inhibitor->Target Inhibits

Caption: On-target vs. Off-target Effects Diagram.

References

  • MDPI. (n.d.). Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication.
  • Structural Genomics Consortium. (n.d.). Chemical Tools.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • National Institutes of Health. (n.d.). Phenol Acute Exposure Guideline Levels.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Biosynth. (n.d.). 3-[(Morpholin-4-yl)carbonyl]phenol.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity.
  • Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
  • Pamgene. (n.d.). Kinase Activity Profiling Services.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • Patsnap Synapse. (2024). What is Phenol used for?
  • PubMed Central. (2017). Recent advances in methods to assess the activity of the kinome.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes.
  • PubMed Central. (n.d.). Pharmacogenomics of off-target adverse drug reactions.
  • PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Chem Eng Process Tech. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors.
  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine.
  • Wikipedia. (n.d.). Phenol.
  • The Chemical Probes Portal. (n.d.). Probe Evaluation.
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed. (1966). Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Morpholinylcarbonyl)phenol Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 3-(4-morpholinylcarbonyl)phenol scaffold has emerged as a cornerstone for the development of potent and selective the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 3-(4-morpholinylcarbonyl)phenol scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on this core structure, with a primary focus on their activity as phosphoinositide 3-kinase (PI3K) inhibitors. The insights presented herein are synthesized from robust experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation targeted therapies.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, lauded for its ability to enhance potency and modulate pharmacokinetic properties through key molecular interactions with target proteins, such as kinases. Similarly, the phenolic group is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition. The strategic combination of these two functionalities in the 3-(4-morpholinylcarbonyl)phenol scaffold has proven to be a fruitful endeavor in the design of kinase inhibitors.

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The fundamental structure of 3-(4-morpholinylcarbonyl)phenol, while not the direct subject of extensive public SAR studies, is an integral component of more complex and highly potent kinase inhibitors. A closely related and well-elucidated series are the 2-morpholino-6-(3-hydroxyphenyl)pyrimidines, which serve as an excellent surrogate for understanding the critical molecular interactions and SAR principles governing the activity of the 3-(4-morpholinylcarbonyl)phenol substructure within the ATP-binding site of kinases like PI3K.

The PI3K pathway is frequently dysregulated in cancer through various mechanisms, including overexpression, gene amplification, and mutations of the PI3Kα isoform, making it a prime target for cancer therapeutics. The morpholine and 3-hydroxyphenyl groups in these inhibitors play crucial roles in anchoring the molecule within the kinase's active site, as will be detailed below.

Comparative Analysis of Structural Modifications

The following sections dissect the impact of structural modifications to the 3-(4-morpholinylcarbonyl)phenol scaffold, drawing parallels from the extensively studied 2-morpholino-6-(3-hydroxyphenyl)pyrimidine series to elucidate the SAR.

Substitutions on the 3-Hydroxyphenyl Ring

The 3-hydroxyphenyl moiety is a critical component for potent inhibitory activity. The hydroxyl group, in particular, often acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of the target kinase. The following table summarizes the impact of substitutions on this ring, with data extrapolated from analogous series targeting PI3Kα.

Compound IDR1 Substitution (ortho to OH)R2 Substitution (para to OH)PI3Kα IC50 (nM)Cellular Activity (p-AKT inhibition, EC50 in MDA-MB-361 cells, nM)
1 (Baseline) HH1.8180
2 FH2.5110
3 ClH3.6120
4 MeH1.380
5 HF1.3110
6 HCl1.6130
7 HMe1.2100

Data is illustrative and based on trends observed in 2-morpholino-6-(3-hydroxyphenyl)pyrimidine analogs as reported in Pecchi et al., 2010.

Key Insights:

  • Small Alkyl and Halogen Substituents are Well-Tolerated: The data suggests that small substituents, such as methyl, fluoro, and chloro, at both the ortho and para positions relative to the hydroxyl group are generally well-tolerated and can even lead to a slight enhancement of cellular activity. This is likely due to favorable steric and electronic interactions within the binding pocket.

  • Ortho-Methyl Substitution: The presence of a methyl group ortho to the hydroxyl (Compound 4) resulted in a modest improvement in both biochemical and cellular potency. This could be attributed to a conformational restriction imposed by the methyl group, favoring a more bioactive conformation of the hydroxyphenyl ring.

  • Para-Substitution: Substituents at the para position also led to maintained or slightly improved activity, indicating that this position is amenable to modification for fine-tuning the compound's properties.

The Indispensable Role of the Morpholine Group

The morpholine ring is a recurring motif in a vast number of kinase inhibitors, and its importance cannot be overstated. In the context of PI3K inhibition, the oxygen atom of the morpholine ring is known to form a crucial hydrogen bond with the backbone amide of Valine 882 in the hinge region of the ATP-binding site. This interaction is a cornerstone of the high-affinity binding observed in this class of inhibitors.

Substitutions on the morpholine ring itself are generally detrimental to activity, as they can disrupt this critical hydrogen bond interaction. However, replacing the morpholine with other heterocyclic systems can be a strategy to modulate selectivity and pharmacokinetic properties, though often at the cost of potency.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed methodologies for key assays are provided below.

PI3Kα Biochemical Assay (HTRF® Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kα by measuring the phosphorylation of its substrate, PIP2.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF® Kinase buffer

  • Europium-labeled anti-phospho-PIP3 antibody

  • XL665-labeled streptavidin

  • Test compounds

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing PI3Kα enzyme and PIP2 substrate in Kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in Kinase buffer.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled anti-phospho-PIP3 antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader at 620 nm (Europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular p-AKT Inhibition Assay (Western Blot)

This assay measures the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of AKT, a downstream effector of PI3K.

Materials:

  • MDA-MB-361 breast cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and reagents

Procedure:

  • Seed MDA-MB-361 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (GAPDH).

  • Determine the EC50 values for p-AKT inhibition.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and their impact on the inhibitory activity of 3-(4-morpholinylcarbonyl)phenol analogs.

Caption: Key SAR takeaways for 3-(4-Morpholinylcarbonyl)phenol analogs.

experimental_workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay start_biochem Compound Synthesis assay_biochem PI3Kα HTRF Assay start_biochem->assay_biochem ic50 Determine IC50 assay_biochem->ic50 ec50 Determine EC50 ic50->ec50 Correlate biochemical and cellular activity start_cellular Cell Culture (MDA-MB-361) treatment Compound Treatment start_cellular->treatment western Western Blot for p-AKT treatment->western western->ec50

Caption: Workflow for evaluating the inhibitory activity of analogs.

Conclusion

The 3-(4-morpholinylcarbonyl)phenol scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships, primarily drawn from analogous series targeting PI3K, underscore the critical roles of both the morpholine and 3-hydroxyphenyl moieties. The morpholine ring is essential for high-affinity binding through a key hydrogen bond interaction in the hinge region of the kinase, while the 3-hydroxyphenyl ring provides a crucial anchoring point and is amenable to substitution with small alkyl and halogen groups to fine-tune potency and cellular activity. This guide provides a foundational understanding of the SAR for this important class of compounds, offering a rational basis for the design of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

Safety & Regulatory Compliance

Safety

3-(4-Morpholinylcarbonyl)phenol proper disposal procedures

Topic: 3-(4-Morpholinylcarbonyl)phenol Proper Disposal Procedures CAS Number: 15789-05-6 Synonyms: (3-Hydroxyphenyl)(morpholino)methanone; Morpholine, 4-(3-hydroxybenzoyl)-[1] Part 1: Executive Summary & Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Morpholinylcarbonyl)phenol Proper Disposal Procedures CAS Number: 15789-05-6 Synonyms: (3-Hydroxyphenyl)(morpholino)methanone; Morpholine, 4-(3-hydroxybenzoyl)-[1]

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Immediate Directive: Do NOT dispose of 3-(4-Morpholinylcarbonyl)phenol down the drain or in municipal trash.[1] This compound combines the toxicity and corrosivity risks of phenols with the environmental persistence of morpholine derivatives.[1]

Primary Disposal Method: High-temperature incineration at a licensed hazardous waste facility.[1]

Quick-View Safety Matrix:

Parameter Classification Action Required
Waste Code (RCRA) Not specifically listed (P/U); treat as Characteristic Toxic (D000) due to Phenol moiety.[1] Segregate from oxidizers.[1][2]
Physical State Solid (Crystalline powder) Dispose in "Solid Hazardous Waste" drum.[1]
Solubility Moderate in water; Soluble in organic solvents Do not flush.[1] Collect all aqueous rinses.[1]

| Incompatibility | Strong Oxidizers, Strong Bases | Store away from Nitric Acid/Perchlorates.[1][2] |

Part 2: Chemical Identity & Hazard Assessment (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why we manage this chemical strictly. The disposal protocol is dictated by its Structure-Activity Relationship (SAR).[1]

1. The Phenol Moiety (The Toxicity Driver): The 3-hydroxy group makes this compound a weak acid (pKa ~10).[1] Like the parent phenol, it can denature proteins and cause chemical burns.[1] Phenolic compounds are rapidly absorbed through the skin, leading to systemic toxicity (CNS depression, renal damage).[1][3]

  • Implication: All waste containers must be chemically resistant (HDPE or Glass) to prevent leaching or embrittlement.[1]

2. The Morpholine Amide (The Stability Factor): The morpholinylcarbonyl group is a stable amide linkage.[1] Unlike simple esters, it does not hydrolyze easily in water.[1]

  • Implication: This compound persists in the environment.[1] It will not "break down" harmlessly in a sewer system, necessitating thermal destruction (incineration) to break the C-N bond.[1]

Part 3: Personal Protective Equipment (PPE)

Treat this compound as a "Contact Toxin." Standard lab coats are insufficient for concentrated handling.[1]

  • Respiratory: N95 (minimum) for solid weighing; Half-mask with OV/P100 cartridges if generating dust/aerosols.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (8 mil) or Neoprene.[1] Note: Phenols can permeate thin nitrile; change immediately upon splash.[1]

  • Ocular: Chemical splash goggles.[1] Face shield required if handling liquid stock solutions >100mL.[1]

Part 4: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound/Powder)

Used for: Expired stocks, contaminated weighing boats, spill cleanup debris.[1]

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(4-Morpholinylcarbonyl)phenol" (99%).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

  • Secondary Container: Seal the jar and place it inside a larger "Solid Toxic Waste" drum.

  • Destruction: Ship to an approved TSDF (Treatment, Storage, and Disposal Facility) for Incineration .[1]

Scenario B: Liquid Waste (Stock Solutions)

Used for: Reaction mixtures, mother liquors.

  • Segregation: Determine the solvent base.[1]

    • Organic Solvent (DMSO, Methanol): Pour into "Non-Halogenated Organic Waste" carboy.

    • Aqueous Buffer: Pour into "Aqueous Toxic Waste" carboy. NEVER pour down the sink.

  • pH Adjustment (If Aqueous): Ensure the waste stream pH is between 5 and 9. If the solution is highly basic (due to phenolate formation), neutralize with dilute acetic acid before adding to the main waste drum to prevent heat generation.[1]

  • Rinsing: Triple-rinse the original container with a compatible solvent.[1] Add rinsate to the waste container, not the sink.

Scenario C: Contaminated Sharps/Glassware
  • Sharps: Needles used with this compound must go into a "Chemo/Toxic Sharps" container (often Yellow or White, distinct from standard Biohazard Red).[1]

  • Glassware: Triple rinse with methanol or acetone.[1] Collect rinsate as liquid waste.[1] Once rinsed, glassware can be washed normally.[1]

Part 5: Visualization & Decision Logic

Figure 1: Disposal Decision Tree

This logic gate ensures no environmental release occurs.[1]

DisposalWorkflow Start Waste Generation: 3-(4-Morpholinylcarbonyl)phenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Place in HDPE Jar Label 'Toxic Solid' Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck OrgSolv Organic Solvent (DMSO, MeOH, etc.) SolventCheck->OrgSolv AqSolv Aqueous / Buffer SolventCheck->AqSolv NonHalo Non-Halogenated Waste Stream OrgSolv->NonHalo AqWaste Aqueous Toxic Waste Stream AqSolv->AqWaste Sewer Sewer / Drain AqSolv->Sewer FORBIDDEN

Caption: Operational logic for segregating 3-(4-Morpholinylcarbonyl)phenol waste streams. Note the strict prohibition of sewer disposal.

Part 6: Spill Response Protocol

Minor Spill (< 5g / < 10mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.[1]

  • Isolate: Cover spill with vermiculite or chem-sorb pads .[1] Do not use paper towels (rapid evaporation/dusting risk).[1]

  • Clean: Scoop absorbed material into a hazardous waste bag.

  • Decontaminate: Wipe surface with 70% Ethanol, then soap and water.[1]

Major Spill (> 5g):

  • Evacuate: Clear the immediate area.

  • Ventilate: If powder is airborne, evacuate the lab until dust settles (HVAC purge).[1]

  • Contact: Call EHS (Environmental Health & Safety) immediately.[1]

Part 7: Regulatory Compliance (US/EU)

  • US EPA (RCRA): While not explicitly P-listed, this compound is a "Characteristic Waste" if it exhibits toxicity (D000).[1] The "Cradle-to-Grave" responsibility applies.[1]

  • EU REACH: Classified as "Substance of Very High Concern" (SVHC) candidate potential due to phenol/morpholine degradation products.[1] Must be incinerated at >1100°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404608, (3-Hydroxyphenyl)(morpholino)methanone. Retrieved from [Link][1]

  • Matrix Fine Chemicals. 3-(Morpholine-4-carbonyl)phenol Safety Data Information. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. (Used for grounding phenolic moiety toxicity protocols).[1] Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 3-(4-Morpholinylcarbonyl)phenol

This document provides essential, immediate safety and logistical information for the handling and disposal of 3-(4-Morpholinylcarbonyl)phenol. As your trusted partner in laboratory safety, we go beyond the product to de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 3-(4-Morpholinylcarbonyl)phenol. As your trusted partner in laboratory safety, we go beyond the product to deliver field-proven insights and procedural guidance, ensuring your research is conducted with the highest standards of safety and scientific integrity.

Hazard Assessment: A Tale of Two Moieties

To understand the requisite personal protective equipment (PPE) for 3-(4-Morpholinylcarbonyl)phenol, we must first analyze its structure. The molecule is an amide derivative of phenol and morpholine. Therefore, its hazard profile is logically derived from the combined risks of these two parent compounds.

  • The Phenol Core: Phenol is a highly hazardous substance. It is corrosive and can cause severe, potentially painless burns to the skin and permanent eye damage.[1][2] Critically, phenol is readily absorbed through the skin and acts as a systemic toxin, with the potential to cause damage to the nervous system, kidneys, liver, and heart.[3][4][5] Inhalation of phenol dust or vapors can lead to respiratory irritation and pulmonary edema, a medical emergency.[1] Given these risks, all contact should be minimized to the lowest possible level.[1]

  • The Morpholine Influence: Morpholine and its derivatives are also classified as corrosive, capable of causing severe skin burns and eye damage.[6][7] Inhalation of vapors or mists can result in severe irritation to the respiratory tract.[7]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered approach to PPE is required to mitigate the identified risks. The following equipment is mandatory for all personnel handling 3-(4-Morpholinylcarbonyl)phenol.

Hand Protection

The first line of defense against dermal absorption is appropriate glove selection.

  • Rationale: Phenol can penetrate many common glove materials. A double-gloving strategy provides enhanced protection against tears and rapid permeation.

  • Protocol:

    • Inner Glove: Wear a thin, well-fitting nitrile glove. This provides a base layer of chemical protection.

    • Outer Glove: Wear a second, thicker, chemical-resistant glove over the first. Nitrile or neoprene gloves are recommended for incidental contact.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Integrity and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[8] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. Contaminated gloves must be disposed of as hazardous waste.[9]

Eye and Face Protection

Protecting the eyes from dust, splashes, or vapors is critical to prevent irreversible damage.

  • Rationale: The corrosive nature of both phenol and morpholine moieties poses a severe threat to the eyes.[5][7]

  • Protocol:

    • Primary Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[8] Standard safety glasses do not provide adequate protection from splashes.[10]

    • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large quantities or working with solutions), a full-face shield must be worn in addition to chemical splash goggles.[8][11]

Body Protection

Clothing and skin must be shielded to prevent contact and systemic absorption.

  • Rationale: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin exposure. A dedicated laboratory coat provides a removable barrier.

  • Protocol:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[8]

    • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8] Fabrics such as cotton are preferable to synthetic materials like polyester.[9]

    • Apron: For tasks involving larger volumes or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. PPE is used as a secondary measure.

  • Rationale: Inhalation of the compound, particularly as a fine dust when weighing or transferring solid material, is a primary exposure route leading to both local and systemic toxicity.[1][4]

  • Protocol:

    • Primary Control (Engineering): All handling of 3-(4-Morpholinylcarbonyl)phenol, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood or other suitable ventilated enclosure.[12][13]

    • Secondary Control (PPE): If engineering controls are not feasible or during a spill cleanup outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[14] Use of a respirator requires prior medical evaluation and fit testing.[8]

Operational and Disposal Plan

A safe protocol is a self-validating system. This workflow integrates safety checks from preparation through disposal.

Step 1: Pre-Handling & Preparation
  • Consult SDS: Always review the specific Safety Data Sheet for 3-(4-Morpholinylcarbonyl)phenol before beginning work.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest emergency shower and eyewash station.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent materials, a neutralizing agent for corrosives (if applicable), and waste disposal bags is readily accessible.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye protection).

Step 2: Safe Handling Protocol
  • Perform all manipulations of the chemical within the fume hood.[13]

  • When weighing the solid compound, use a disposable weigh boat to minimize contamination of balances.

  • Handle containers with care to avoid generating dust.[12]

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers of the chemical sealed when not in use.[6]

Step 3: Doffing (Removing) PPE
  • Outer Gloves: Remove the outer gloves first, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat, folding it inward to avoid spreading contamination.

  • Face/Eye Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner gloves last, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

Step 4: Emergency Procedures
  • Skin Exposure: Immediately go to the emergency shower and rinse the affected area for at least 15-30 minutes, removing all contaminated clothing while rinsing.[2][15] Seek immediate medical attention. Because phenol has an anesthetic effect, a burn may not be immediately painful.[2]

  • Eye Exposure: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 20-30 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is small and within the fume hood, use the spill kit to absorb the material. If the spill is large or outside of a hood, evacuate the lab and contact your institution's environmental health and safety office. Do not allow the material to enter drains.[16][17]

Step 5: Disposal Plan
  • Chemical Waste: All solid 3-(4-Morpholinylcarbonyl)phenol and any solutions must be disposed of as hazardous chemical waste.[13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.[6][13]

  • Labeling and Storage: Label waste containers clearly and store them in a designated satellite accumulation area according to institutional and local regulations.[6]

Data and Workflow Visualization

PPE Requirements Summary
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile/NeopreneChemical Splash GogglesLab CoatChemical Fume Hood
Preparing Solutions Double Nitrile/NeopreneGoggles & Face ShieldLab Coat & ApronChemical Fume Hood
General Handling Double Nitrile/NeopreneChemical Splash GogglesLab CoatChemical Fume Hood
Spill Cleanup Double Nitrile/NeopreneGoggles & Face ShieldLab Coat & ApronNIOSH-Approved Respirator
Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_safety Locate Safety Gear (Shower, Eyewash) prep_hood->prep_safety prep_ppe Don Required PPE prep_safety->prep_ppe handle_ops Perform Weighing/ Solution Prep prep_ppe->handle_ops handle_seal Keep Containers Sealed handle_ops->handle_seal emergency_spill Spill Response handle_ops->emergency_spill emergency_exposure Exposure Response (Skin/Eye/Inhalation) handle_ops->emergency_exposure post_waste Dispose of Waste (Chemical & Solid) handle_seal->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for handling 3-(4-Morpholinylcarbonyl)phenol.

References

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • St-Amant, O., & Cooper, J. S. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Phenol.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Public Health England. (2017). Phenol: toxicological overview. GOV.UK.
  • Fisher Scientific. (2015). Safety Data Sheet - Phenol, Lab Grade.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet - Morpholine. CDH Fine Chemical.
  • Petrochemistry.eu. (n.d.). Guidelines for the SAFE USE of PHENOL.
  • Actylis Lab Solutions. (2010). Morpholine MSDS.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

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